molecular formula C35H34N2O7 B11829109 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B11829109
M. Wt: 594.7 g/mol
InChI Key: MCSROWNTJGSXEB-WJOKGBTCSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the pentanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid is used as a building block in the synthesis of complex molecules, particularly peptides. Its Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites .

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the investigation of specific binding sites and reaction pathways .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C35H34N2O7

Molecular Weight

594.7 g/mol

IUPAC Name

(2R)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m1/s1

InChI Key

MCSROWNTJGSXEB-WJOKGBTCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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